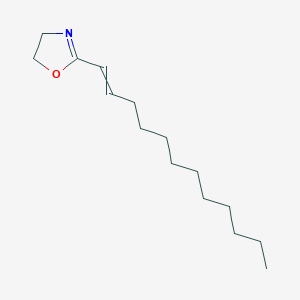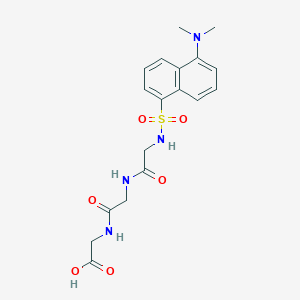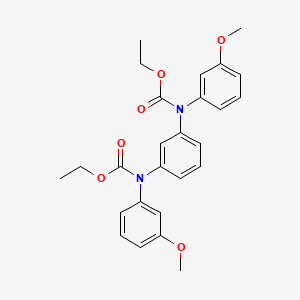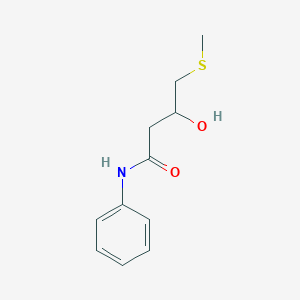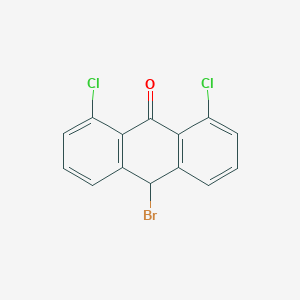
10-Bromo-1,8-dichloroanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-1,8-dichloroanthracen-9(10H)-one is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-1,8-dichloroanthracen-9(10H)-one typically involves halogenation reactions. A common method might include the bromination and chlorination of anthracen-9(10H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-1,8-dichloroanthracen-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Bromo-1,8-dichloroanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dichloroanthracen-9(10H)-one: Lacks the bromine atom, which might result in different chemical properties and reactivity.
10-Bromoanthracen-9(10H)-one: Lacks the chlorine atoms, leading to variations in its chemical behavior.
Anthracen-9(10H)-one: The parent compound without any halogenation, serving as a baseline for comparison.
Propiedades
Número CAS |
63605-31-2 |
|---|---|
Fórmula molecular |
C14H7BrCl2O |
Peso molecular |
342.0 g/mol |
Nombre IUPAC |
10-bromo-1,8-dichloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H7BrCl2O/c15-13-7-3-1-5-9(16)11(7)14(18)12-8(13)4-2-6-10(12)17/h1-6,13H |
Clave InChI |
UYYLVKBGUKHXEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2Br)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


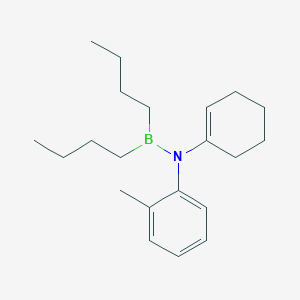

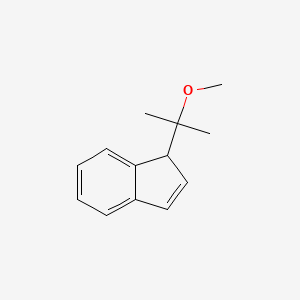
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

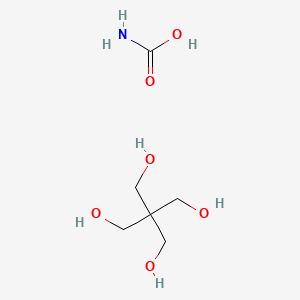
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)

